![molecular formula C11H8Cl2N2O3 B1293020 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride CAS No. 1119449-67-0](/img/structure/B1293020.png)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
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Description
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C11H8Cl2N2O3 and its molecular weight is 287.1 g/mol. The purity is usually 95%.
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Biological Activity
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₁H₈ClN₃O₂. Its structure features a chloromethyl group attached to an oxadiazole ring, which is known for contributing to various biological activities.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activity. A study highlighted that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
CaCo-2 | 15.0 | Cell cycle arrest (G2/M phase) |
H9c2 | 20.0 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group enhances their ability to penetrate bacterial cell walls .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory disorders .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been linked to the inhibition of various enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and inflammation.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, often involving mitochondrial dysfunction.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:
- Study on HeLa Cells : A derivative showed an IC50 value of 12.5 µM against HeLa cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to control groups, further validating their potential as anticancer agents .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-8-3-2-6(10(13)16)4-7(8)11-14-9(5-12)18-15-11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQPVJXSRHXFNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161558 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-67-0 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.